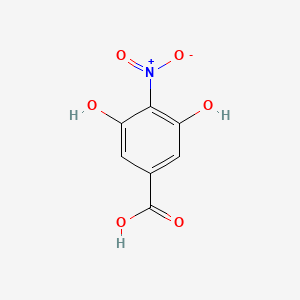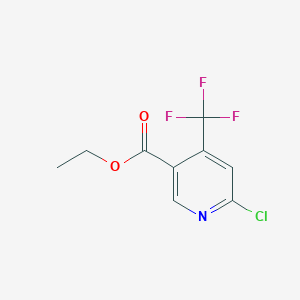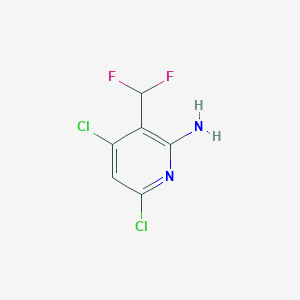
3,5-Dihydroxy-4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dihydroxy-4-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO6 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 3 and 5 positions and a nitro group at the 4 position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Dihydroxy-4-nitrobenzoic acid can be synthesized through the nitration of 3,5-dihydroxybenzoic acid (also known as α-resorcylic acid). The nitration process involves the following steps:
Starting Material: α-Resorcylic acid is dissolved in ethyl acetate.
Nitration: A solution of 65% aqueous nitric acid is added to the α-resorcylic acid solution at 0°C.
Reaction Conditions: The mixture is gradually heated to room temperature and stirred for two days.
Separation: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and filtered. The solvent is then evaporated to yield a mixture of nitrated products.
Purification: The desired product, this compound, is separated by selective crystallization from water and ethyl acetate.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dihydroxy-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can reduce the nitro group.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: 3,5-Dihydroxy-4-aminobenzoic acid.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3,5-Dihydroxy-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,5-dihydroxy-4-nitrobenzoic acid depends on its specific application. For instance, in biological systems, the compound may exert its effects through interactions with cellular enzymes and receptors. The hydroxyl and nitro groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dihydroxy-2-nitrobenzoic acid: Another isomer with the nitro group at the 2 position.
3,4-Dihydroxy-5-nitrobenzoic acid: Differing in the positions of the hydroxyl and nitro groups.
Uniqueness
3,5-Dihydroxy-4-nitrobenzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and interactions, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C7H5NO6 |
|---|---|
Molekulargewicht |
199.12 g/mol |
IUPAC-Name |
3,5-dihydroxy-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO6/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,9-10H,(H,11,12) |
InChI-Schlüssel |
XOZMTLQVNJQYLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)[N+](=O)[O-])O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyltrans-3a-fluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13014588.png)

![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B13014615.png)

![tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate](/img/structure/B13014621.png)
![9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13014622.png)

![5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13014632.png)
![6-Benzyl-3-thia-6-azabicyclo[3.1.1]heptane-3,3-dione](/img/structure/B13014635.png)
![2-(2-Aminoethyl)-6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13014638.png)

![2-O-tert-butyl 3-O-methyl (3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2,3-dicarboxylate](/img/structure/B13014655.png)
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B13014659.png)

